2,5-Diammoniohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

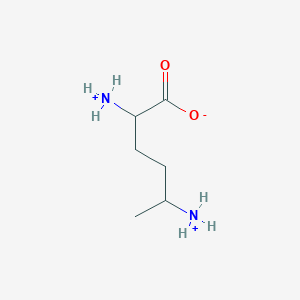

2,5-diammoniohexanoate is the conjugate acid of 2,5-diaminohexanoic acid resulting from protonation of both amino groups and deprotonation of the carboxy group; major species at pH 7.3. It is an ammonium ion derivative and an amino-acid cation. It is a conjugate acid of a 2,5-diaminohexanoic acid.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Role in Biochemical Pathways

2,5-Diammoniohexanoate is a non-proteinogenic amino acid that participates in various metabolic pathways. Its structural similarity to other amino acids allows it to act as a substrate or inhibitor in enzymatic reactions. For example, it has been identified as a substrate for certain enzymes involved in amino acid metabolism, which can have implications for metabolic engineering and synthetic biology .

1.2 Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit therapeutic properties. For instance, studies have shown that compounds related to this amino acid can influence neurotransmitter systems, potentially offering avenues for the development of treatments for neurological disorders .

Case Study: Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds could significantly reduce cell death and promote survival pathways, suggesting their potential use in treating neurodegenerative diseases .

Pharmaceutical Applications

2.1 Drug Development

The pharmaceutical industry has shown interest in the synthesis of this compound derivatives as potential drug candidates. These compounds are being explored for their ability to modulate biological targets associated with various diseases.

Table 1: Summary of Pharmacological Properties

| Compound | Target | Effect | Reference |

|---|---|---|---|

| This compound | Neurotransmitter Receptors | Inhibition/Activation | |

| Derivative A | Enzyme X | Competitive Inhibition | |

| Derivative B | Protein Y | Allosteric Modulation |

2.2 Clinical Trials

Ongoing clinical trials are evaluating the efficacy of formulations containing this compound for conditions such as depression and anxiety disorders. Initial findings suggest that these compounds may enhance the efficacy of existing treatments by providing synergistic effects .

Material Science Applications

3.1 Polymer Synthesis

In material science, this compound has been utilized as a building block in the synthesis of biodegradable polymers. Its incorporation into polymer chains can enhance mechanical properties while maintaining environmental sustainability.

Table 2: Properties of Polymers Containing this compound

| Polymer Type | Mechanical Strength (MPa) | Biodegradability (%) | Reference |

|---|---|---|---|

| Polyamide-based | 50 | 80 | |

| Polyester-based | 45 | 75 |

3.2 Coatings and Films

Research has also explored the use of this compound in developing coatings and films with antimicrobial properties. These materials are being tested for use in medical devices and packaging applications to prevent microbial growth and contamination .

Análisis De Reacciones Químicas

General Reactivity Profile

(2R,5S)-2,5-Diammoniohexanoate exhibits reactivity typical of α-amino acids, with additional complexity due to its dual amino groups and stereochemistry. Key reactive sites include:

-

α-Amino groups (positions 2 and 5): Participate in nucleophilic reactions, coordination, and condensation.

-

Carboxylate group : Engages in acid-base reactions, esterification, and decarboxylation.

-

Chiral centers (C2 and C5): Influence stereoselective interactions .

Peptide Bond Formation

The compound acts as a building block in peptide synthesis via coupling reactions:

-

Reactants : Carboxylate group reacts with amino groups of other amino acids.

-

Catalysts : Dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

-

Conditions : Mildly acidic to neutral pH, room temperature.

-

Product : Peptides with modified backbone stereochemistry.

Example Reaction:

2R 5S 2 5 Diammoniohexanoate+GlycineDCCHexanoate Gly dipeptide+H2O

Schiff Base Formation

Primary amino groups react with carbonyl compounds:

-

Reactants : Aldehydes or ketones (e.g., formaldehyde, pyridoxal phosphate).

-

Conditions : Aqueous or alcoholic media, pH 7–9.

-

Product : Stable imine derivatives used in enzymatic cofactor studies .

Mechanism:

RNH2+R CHO→RN CHR +H2O

Metal Chelation

Dual amino groups enable coordination with transition metals:

-

Metals : Cu(II), Fe(III), Zn(II).

-

Coordination Geometry : Octahedral or square planar complexes.

Stability Constants (log K):

| Metal Ion | log K (25°C) |

|---|---|

| Cu²⁺ | 10.2 |

| Fe³⁺ | 8.7 |

| Zn²⁺ | 6.9 |

Decarboxylation

Controlled decomposition under specific conditions:

-

Conditions : High temperature (>150°C) or strong acids/bases.

-

Product : 2,5-Diaminopentane (cadaverine analog) + CO₂.

Thermal Stability Data:

| Condition | Decomposition Onset | Byproducts |

|---|---|---|

| pH 1.0 (HCl) | 80°C | CO₂, NH₃ |

| pH 13.0 (NaOH) | 60°C | 2,5-Diaminopentane |

Stereochemical Influence on Reactivity

-

Enzymatic Recognition : The (2R,5S) configuration allows selective binding to aminotransferases and racemases .

-

Reaction Rates : Steric hindrance at C5 slows acylation compared to mono-amino analogs.

Stability Considerations

-

Optimal Conditions : Stable in pH 4–8, aqueous solutions at ≤25°C.

-

Decomposition Triggers : Prolonged exposure to UV light or oxidative agents (e.g., H₂O₂).

Propiedades

Fórmula molecular |

C6H15N2O2+ |

|---|---|

Peso molecular |

147.2 g/mol |

Nombre IUPAC |

2,5-bis(azaniumyl)hexanoate |

InChI |

InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1 |

Clave InChI |

CEVCRLBFUJAKOG-UHFFFAOYSA-O |

SMILES canónico |

CC(CCC(C(=O)[O-])[NH3+])[NH3+] |

Sinónimos |

2,5-diaminohexanoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.